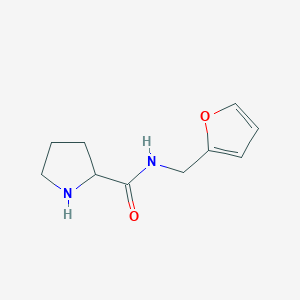

N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide is an organic compound that features a furan ring and a pyrrolidine ring connected via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide can be synthesized through a reaction involving 2-furoic acid and pyrrolidine. The reaction typically involves the use of coupling reagents such as DMT/NMM/TsO− or EDC under microwave-assisted conditions. The reaction time, solvent, and amounts of substrates are optimized to achieve high yields. The crude products are purified by crystallization or flash chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of microwave-assisted synthesis and the use of effective coupling reagents can be scaled up for industrial applications, ensuring efficient and high-yield production.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Brominated or nitrated furan derivatives.

Scientific Research Applications

N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It has potential as an analgesic and anti-inflammatory agent.

Biological Studies: The compound exhibits antimicrobial and antihypertensive properties.

Materials Science: It is used in the synthesis of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to interact with c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

- N-(Furan-2-ylmethyl)furan-2-carboxamide

- 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide

- N-(Furan-2-ylmethyl)-1-methylsulfonylpyrrolidine-2-carboxamide

Uniqueness

N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide is unique due to its combination of a furan ring and a pyrrolidine ring, which imparts distinct chemical and biological properties

Biological Activity

N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial and anticancer properties, alongside synthesis methods and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a furan-2-ylmethyl group and a carboxamide functional group. The synthesis typically involves the reaction of furan derivatives with pyrrolidine under specific conditions to yield the desired compound. While detailed synthetic pathways are not extensively documented in the literature, general methods for synthesizing similar compounds often include:

- Reagents : Common reagents may include acids or bases to facilitate the reaction, along with solvents such as DMSO or ethanol.

- Conditions : Reactions are usually conducted under reflux conditions or at room temperature depending on the reactivity of the substrates involved.

Antibacterial Activity

This compound has shown promise as an antibacterial agent. Its mechanism of action is hypothesized to involve inhibition of bacterial folate synthesis, similar to other sulfonamide compounds. This inhibition disrupts DNA synthesis and cell growth in bacteria.

Table 1: Antibacterial Activity Against Various Strains

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 230 μg/mL |

| S. aureus | 265 μg/mL | |

| B. cereus | 280 μg/mL |

Studies have indicated that this compound demonstrates significant antibacterial activity, comparable to standard antibiotics, suggesting its potential as a lead compound for further drug development .

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound derivatives. These compounds were tested against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer).

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | % Cell Viability after Treatment |

|---|---|---|

| This compound | HepG2 | 35.01% |

| Huh-7 | 37.31% | |

| MCF-7 | 41.81% |

The structure–activity relationship (SAR) analysis revealed that electron-donating groups on the phenyl ring significantly enhance anticancer activity. For instance, para-substituted derivatives exhibited lower cell viability percentages compared to ortho or meta-substituted variants, indicating a correlation between substituent position and biological efficacy .

Case Studies

-

Case Study on Antibacterial Efficacy :

A study investigating the efficacy of this compound against common bacterial strains demonstrated that it effectively inhibited growth at concentrations lower than those required for conventional antibiotics. This suggests its potential utility in treating resistant bacterial infections. -

Case Study on Anticancer Properties :

In vitro assessments showed that derivatives of this compound had significant cytotoxic effects on HepG2 cells, with one derivative achieving a remarkable cell viability reduction to 33.29%. These findings indicate that modifications to the core structure can lead to enhanced anticancer properties .

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C10H14N2O2/c13-10(9-4-1-5-11-9)12-7-8-3-2-6-14-8/h2-3,6,9,11H,1,4-5,7H2,(H,12,13) |

InChI Key |

IJTWVOMEEKXYQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C(=O)NCC2=CC=CO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.